molecular formula C15H12FN3S B3037901 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 663181-80-4

5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3037901
CAS RN: 663181-80-4
M. Wt: 285.3 g/mol
InChI Key: ZCLBCEBDCGFERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, also known as 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide, is a chemical compound with the linear formula C15H12FN3S . Its molecular formula indicates that it contains 15 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula, C15H12FN3S. This indicates that it contains a benzyl group (C6H5CH2), a fluorophenyl group (C6H4F), a 1,2,4-triazole ring (C2H2N3), and a thiol group (SH). The exact spatial arrangement of these groups within the molecule would require more detailed structural data .

Scientific Research Applications

Biological Activities and Chemical Modeling

  • Biological Features of 1,2,4-Triazole Derivatives: 1,2,4-triazole derivatives, including 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, have shown a wide range of biological activities. These compounds are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis of biologically active derivatives of 1,2,4-triazoles has been a focus of modern organic chemistry, aiming at discovering new and more efficient methods of synthesis. The derivatives demonstrate potential in various fields due to their significant biological activities (Ohloblina, 2022).

Pharmacological Significance

  • Patent Review of Triazole Derivatives: Triazole compounds, including those similar to 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, have been a subject of interest due to their wide range of pharmacological properties. The patent literature between 2008 and 2011 reveals a significant interest in developing new triazole derivatives with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous evolution of new diseases and resistant strains of bacteria and viruses necessitates the discovery of new compounds with potential therapeutic applications (Ferreira et al., 2013).

Physicochemical Properties

  • Physicochemical Properties of Triazole Derivatives: 1,2,4-triazole derivatives are used in a variety of applications beyond pharmacology due to their unique physicochemical properties. These derivatives are employed in the manufacture of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their low toxicity and the possibility of wide-ranging chemical modifications make them attractive for research and development in various scientific fields (Parchenko, 2019).

Industrial Applications

  • Use in the Fine Organic Synthesis Industry: Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry. They are crucial in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, and the production of heat-resistant polymers, fluorescent products, and ionic liquids. These compounds have significant relevance in biotechnology, energy, and chemistry, showcasing their versatility in various industrial applications (Nazarov et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s worth noting that compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by compounds containing a 1,2,4-triazole ring , it could be of interest in the development of new drugs or other chemical products.

properties

IUPAC Name

3-benzyl-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c16-12-6-8-13(9-7-12)19-14(17-18-15(19)20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLBCEBDCGFERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.